1-Ethyl-3,4-dinitro-1H-pyrazole
Overview
Description
1-Ethyl-3,4-dinitro-1H-pyrazole is a nitrogen-containing heterocyclic compound with the molecular formula C5H6N4O4. It is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of two nitro groups at positions 3 and 4 of the pyrazole ring, which significantly influence its chemical reactivity and properties .
Preparation Methods
The synthesis of 1-ethyl-3,4-dinitro-1H-pyrazole typically involves nitration reactions. One common method includes the nitration of 1-ethylpyrazole using a mixture of concentrated sulfuric and nitric acids. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial production methods often involve similar nitration processes but on a larger scale, with additional steps to purify the final product. These methods ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
1-Ethyl-3,4-dinitro-1H-pyrazole undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents include nucleophiles such as amines or thiols.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of more oxidized derivatives
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
1-Ethyl-3,4-dinitro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of energetic materials due to its high nitrogen content and stability.
Mechanism of Action
The mechanism by which 1-ethyl-3,4-dinitro-1H-pyrazole exerts its effects is primarily through its interactions with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that interact with cellular targets. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
1-Ethyl-3,4-dinitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles, such as:
3,5-Dinitro-1H-pyrazole: Similar in structure but with nitro groups at different positions, affecting its reactivity and applications.
4-Amino-3,5-dinitropyrazole: Contains an amino group, which enhances its stability and potential for further functionalization.
3-Nitro-1H-pyrazole: A simpler derivative with only one nitro group, used as a precursor for more complex compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-ethyl-3,4-dinitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c1-2-7-3-4(8(10)11)5(6-7)9(12)13/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTUUGGKKRBKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304559 | |
Record name | 1-Ethyl-3,4-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70951-90-5 | |
Record name | 1-Ethyl-3,4-dinitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70951-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3,4-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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